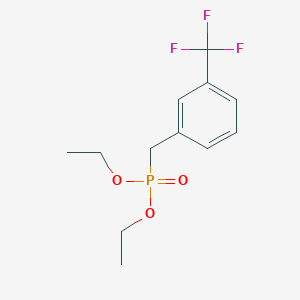

Diethyl 3-(trifluoromethyl)benzylphosphonate

概要

説明

Diethyl 3-(trifluoromethyl)benzylphosphonate, also known as {[3-(Trifluoromethyl)phenyl]methyl}phosphonic acid diethyl ester, is an organophosphorus compound with the molecular formula C12H16F3O3P and a molecular weight of 296.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a benzylphosphonate moiety, making it a valuable intermediate in various chemical syntheses.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-(trifluoromethyl)benzylphosphonate typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with diethyl phosphite in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl chloride+Diethyl phosphiteBaseDiethyl 3-(trifluoromethyl)benzylphosphonate

The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant flow rates, ensuring consistent product quality.

化学反応の分析

Types of Reactions

Diethyl 3-(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of phosphonic acid derivatives.

Reduction: Formation of phosphine oxides or phosphines.

Substitution: Formation of benzyl-substituted derivatives with various functional groups.

科学的研究の応用

Diethyl 3-(trifluoromethyl)benzylphosphonate has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and as a probe for investigating biochemical pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as flame retardants and plasticizers.

作用機序

The mechanism of action of diethyl 3-(trifluoromethyl)benzylphosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways. The phosphonate group can mimic phosphate esters, enabling the compound to act as an enzyme inhibitor or substrate analog in biochemical reactions.

類似化合物との比較

Similar Compounds

- Diethyl 4-fluorobenzylphosphonate

- Diethyl (bromodifluoromethyl)phosphonate

- Diethyl (3-bromopropyl)phosphonate

- Diethyl (methylthiomethyl)phosphonate

Uniqueness

Diethyl 3-(trifluoromethyl)benzylphosphonate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in the design of bioactive molecules and specialty chemicals.

生物活性

Diethyl 3-(trifluoromethyl)benzylphosphonate is an organophosphorus compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on existing research.

- Molecular Formula : C12H16F3O3P

- Molecular Weight : 310.21 g/mol

- Physical State : Colorless to light yellow liquid

- Refractive Index : 1.455

- Boiling Point : 282-296 °C at 760 mmHg

- Density : 1.223 g/mL at 25 °C

The presence of the trifluoromethyl group contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes, which is crucial for its potential pharmacological applications.

Synthesis

This compound is synthesized through a multi-step process involving the reaction of diethyl phosphite with appropriate benzyl halides. The synthesis typically follows these steps:

- Formation of Benzyl Halide : A benzyl halide is prepared from the corresponding benzyl alcohol.

- Nucleophilic Substitution : Diethyl phosphite reacts with the benzyl halide under basic conditions to form the phosphonate ester.

- Purification : The product is purified through distillation or chromatography.

This method allows for efficient production while maintaining the structural integrity of the compound.

Enzyme Interaction Studies

Research indicates that this compound may interact with various enzymes, potentially acting as an inhibitor or modulator in metabolic pathways. Preliminary studies suggest it may inhibit enzymes involved in critical biological processes, which could lead to therapeutic applications.

Antimicrobial Properties

A study highlighted that related phosphonate derivatives exhibit significant antibacterial activity against Escherichia coli strains. These compounds demonstrated higher selectivity and efficacy compared to conventional antibiotics like ciprofloxacin, suggesting a promising role in combating antibiotic-resistant bacterial infections . The mechanism of action appears to involve oxidative stress induction, leading to DNA damage in bacterial cells .

Cytotoxicity in Cancer Research

Diethyl phosphonates have also been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies showed moderate cytostatic effects against breast, prostate, and lung carcinoma cell lines at concentrations around 50 µM. Notably, some analogues exhibited increased toxicity against multidrug-resistant cancer cells, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| This compound | Potential enzyme inhibitor; antibacterial activity | Trifluoromethyl group enhances lipophilicity |

| Diethyl 4-(trifluoromethyl)benzylphosphonate | Antibacterial activity against E. coli | Trifluoromethyl group at position 4 |

| Diethyl benzylphosphonate | Moderate cytotoxicity against various cancer cell lines | Basic structure without trifluoromethyl group |

Case Studies and Research Findings

- Antibacterial Efficacy : In a study examining various phosphonates, diethyl derivatives showed significant antibacterial properties against pathogenic E. coli strains, demonstrating a need for further exploration in clinical settings .

- Cytotoxicity Assessment : A comprehensive evaluation of diethyl phosphonates against eight tumor cell lines revealed that certain structural modifications could enhance anticancer activity, suggesting a pathway for developing new cancer therapies .

特性

IUPAC Name |

1-(diethoxyphosphorylmethyl)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3O3P/c1-3-17-19(16,18-4-2)9-10-6-5-7-11(8-10)12(13,14)15/h5-8H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRANUXHJUGOHIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC(=CC=C1)C(F)(F)F)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。